5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the linear formula C17H16N4O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented in the sources I found . Sigma-Aldrich, which provides this compound, does not collect analytical data for this product .Scientific Research Applications
Synthesis and Chemical Behavior
The compound under discussion is a versatile building block in organic synthesis. Research has highlighted its application in the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing a rapid method that produces excellent yields in short reaction times under ultrasound irradiation (Nikpassand et al., 2010). Similarly, its reactivity facilitated the synthesis of bifunctional compounds containing two pyrazolo[3,4-b]pyridine moieties through a one-pot three-component reaction, demonstrating good yields and a broad reaction scope under microwave irradiation (Tu et al., 2007).
Tautomerism and Stability
Another study focused on the tautomerism of aza heterocycles, revealing the structure of spontaneous transformation products of related compounds in crystal and solution, which has implications for understanding the stability and reactivity of such molecules (Gubaidullin et al., 2014).
Heterocyclic Chemistry
The compound's utility extends to heterocyclic chemistry, where it has been used in the synthesis of novel structures. Research has demonstrated its application in forming hydrogen-bonded structures in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers, highlighting the importance of hydrogen bonds in determining molecular structure and properties (Portilla et al., 2007).
Antimicrobial and Antitumor Activities
The compound's derivatives have been evaluated for their biological activities. For instance, new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have shown antimicrobial activity, indicating potential applications in developing new therapeutic agents (El‐Emary et al., 2002). Furthermore, pyrazolopyridine derivatives synthesized through microwave-assisted methods were tested for antioxidant, antitumor, and antimicrobial activities, showcasing their potential in medicinal chemistry (El‐Borai et al., 2013).
Corrosion Inhibition
Additionally, certain derivatives have been explored for their corrosion inhibition properties on C-steel surfaces in HCl, demonstrating the chemical versatility and applicability of compounds related to 5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one in materials science (Abdel Hameed et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(pyridin-4-ylmethyliminomethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-16(12-19-11-14-7-9-18-10-8-14)17(22)21(20-13)15-5-3-2-4-6-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJWJPCCIFSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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